
Methanesulfonic acid;oct-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid;oct-3-yn-1-ol is a compound that combines the properties of methanesulfonic acid and oct-3-yn-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H, known for its strong acidity and high solubility in water . Oct-3-yn-1-ol is an alkyne alcohol with a triple bond between the third and fourth carbon atoms and a hydroxyl group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen or chlorine . For oct-3-yn-1-ol, it can be prepared by the hydration of oct-3-yne using a mercury(II) catalyst . The combination of these two compounds can be achieved through esterification or other suitable chemical reactions.
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of methane with sulfur trioxide . Oct-3-yn-1-ol can be produced through the hydration of oct-3-yne in the presence of a catalyst . The large-scale production of methanesulfonic acid;oct-3-yn-1-ol would require optimization of these processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid;oct-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in oct-3-yn-1-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond in oct-3-yn-1-ol can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides or other substituted compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of methanesulfonic acid;oct-3-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the triple bond can participate in π-π interactions . These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: Similar in structure but with a trifluoromethyl group instead of a methyl group.
Ethanesulfonic acid: Similar in structure but with an ethyl group instead of a methyl group.
Propanesulfonic acid: Similar in structure but with a propyl group instead of a methyl group.
Uniqueness
Methanesulfonic acid;oct-3-yn-1-ol is unique due to the presence of both a strong acid and an alkyne alcohol in the same molecule.
Propriétés
Numéro CAS |
90515-24-5 |
|---|---|
Formule moléculaire |
C9H18O4S |
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
methanesulfonic acid;oct-3-yn-1-ol |
InChI |
InChI=1S/C8H14O.CH4O3S/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-4,7-8H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
OKURKWVVOFALFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCCO.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


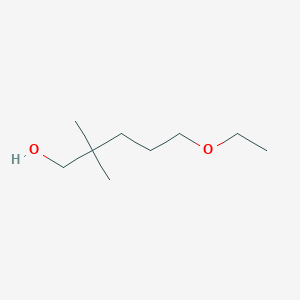
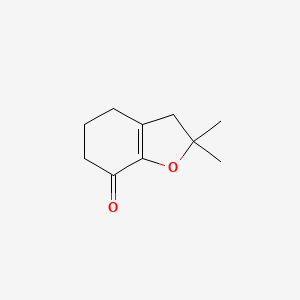
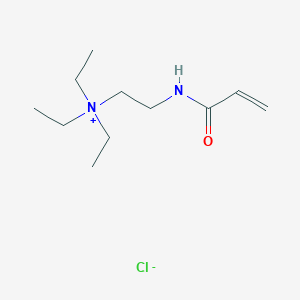
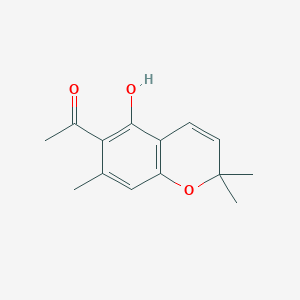
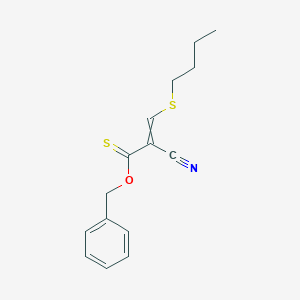
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
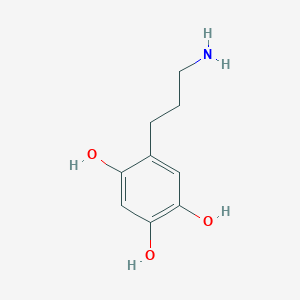
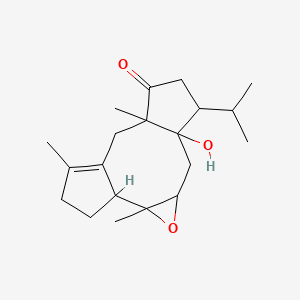
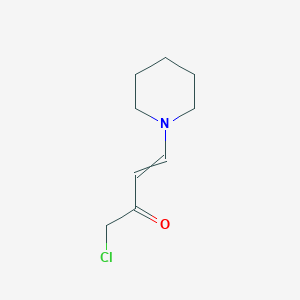
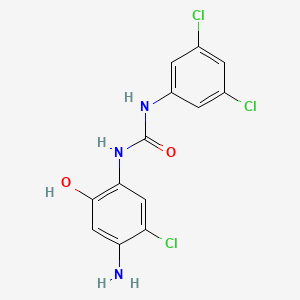

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
